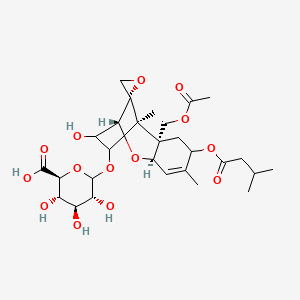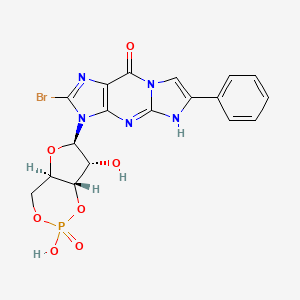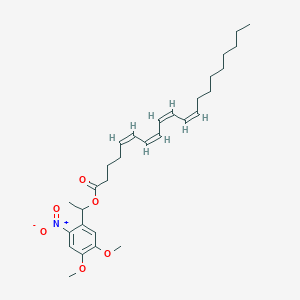
Asenapine 11-Hydroxysulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asenapine 11-Hydroxysulfate is a derivative of Asenapine . Asenapine is an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is also used for severe post-traumatic stress disorder nightmares in soldiers as an off-label use .
Synthesis Analysis
The synthesis of Asenapine, the parent compound of Asenapine 11-Hydroxysulfate, involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .Chemical Reactions Analysis
Asenapine is not available in a pill that can be swallowed due to extensive first-pass metabolism if ingested . It is commercialized in sublingual and transdermal formulations .Applications De Recherche Scientifique
Antipsychotic Medication
Asenapine is a second-generation (atypical) antipsychotic medication . It is not available in a pill that can be swallowed; rather, it is commercialized in sublingual and transdermal formulations . This is a consequence of extensive first-pass metabolism if ingested .
Treatment of Schizophrenia
The sublingual formulation of Asenapine is approved in many jurisdictions for the treatment of schizophrenia . The efficacy profile is well characterized in a number of clinical trials .
Management of Agitation
There is off-label use of Asenapine for the management of agitation .
Sublingual and Transdermal Formulations
Asenapine is available in sublingual and transdermal formulations . The sublingual tablet first gained US Food and Drug Administration (FDA) approval in 2009 . In 2019, the FDA approved a second formulation of Asenapine, the transdermal patch, for the treatment of schizophrenia .
Development of Asenapine Sublingual Film
There has been development and optimization of Asenapine sublingual film using a Quality by Design (QbD) approach . The in vivo study indicates greater Asenapine absorption (31.18 ± 5.01% of administered dose) within 5 min and was comparable with marketed formulation .
Mécanisme D'action
Target of Action
Asenapine 11-Hydroxysulfate, also known as Asenapine, is an atypical antipsychotic multireceptor neuroleptic drug . It shows strong antagonism for 5HT2A (serotonin) and D2 (dopamine) receptors . These receptors play a crucial role in the regulation of mood and behavior .
Mode of Action
Asenapine’s mode of action is primarily through its antagonistic activity at serotonin and dopamine receptors . It enhances the efflux of dopamine (DA) and acetylcholine (Ach) in the brain . This interaction with its targets leads to changes in neurotransmitter levels, which can help improve cognitive function and negative symptoms in patients with schizophrenia .
Biochemical Pathways
The biochemical pathways affected by Asenapine involve the serotonin and dopamine neurotransmitter systems . By antagonizing the 5HT2A and D2 receptors, Asenapine can enhance the efflux of dopamine and acetylcholine in the brain . This can lead to downstream effects such as improved cognitive function and reduced negative symptoms in patients with schizophrenia .
Pharmacokinetics
Asenapine exhibits extensive first-pass metabolism if ingested . It is absorbed in the oral mucosa with a Tmax occurring between 30 and 90 minutes . The terminal half-life is approximately 24 hours . Asenapine has multiple inactive metabolites, produced via direct glucuronidation (primarily via UGT1A4), demethylation, and oxidative metabolism (primarily via CYP1A2) . Hepatic and renal routes contribute approximately equally to the elimination of Asenapine and its metabolites .
Result of Action
The molecular and cellular effects of Asenapine’s action include a proliferative and anti-peroxidative effect in HL-1 cells . It also affects Ca2+ movements through cAMP/PKA and PLC-dependent signaling and the involvement of 5HT1A receptors .
Action Environment
The action, efficacy, and stability of Asenapine can be influenced by various environmental factors. For instance, food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) can affect its use . Furthermore, the transdermal patch needs to be changed once daily, and potential skin reactions such as erythema and pruritis can occur .
Safety and Hazards
Asenapine is toxic if swallowed and harmful if inhaled . It is suspected of damaging fertility and the unborn child . It causes damage to organs (Central nervous system, Cardio-vascular system) if swallowed . It also causes damage to organs (Central nervous system) through prolonged or repeated exposure if swallowed .
Propriétés
IUPAC Name |
[(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-19-8-14-12-6-10(18)2-4-16(12)23-17-5-3-11(24-25(20,21)22)7-13(17)15(14)9-19/h2-7,14-15H,8-9H2,1H3,(H,20,21,22)/t14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUYPKMLVSJPJJ-GJZGRUSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asenapine 11-Hydroxysulfate | |
Q & A
Q1: What is the significance of synthesizing stable isotope-labeled metabolites like Asenapine 11-Hydroxysulfate?
A1: Synthesizing stable isotope-labeled metabolites is crucial for studying the metabolism and pharmacokinetic properties of drugs like asenapine. These labeled compounds allow researchers to track the drug and its metabolites within the body with high sensitivity and specificity. In the research paper you provided [], the authors synthesized [13CD3]-asenapine 11-hydroxysulfate to investigate the metabolic pathways of asenapine. This knowledge contributes to a better understanding of the drug's efficacy, safety, and potential drug-drug interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/no-structure.png)
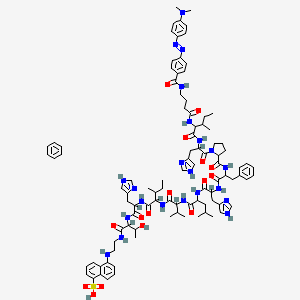

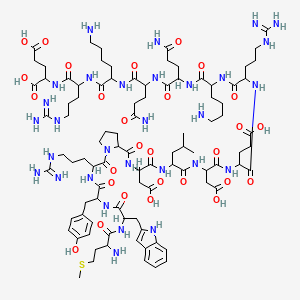
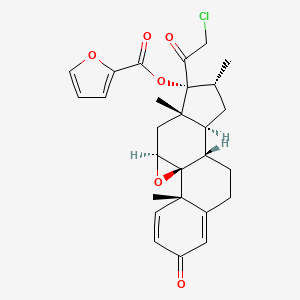


![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

